methyl 4-[2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate
Description
Methyl 4-[2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate is a heterocyclic compound featuring a fused pyrazolo-benzoxazine core substituted with a 2-thienyl group at position 2 and a methyl benzoate moiety at position 2. This structure confers unique electronic and steric properties, making it a candidate for medicinal chemistry applications. The thienyl group introduces sulfur-based aromaticity, while the ester group enhances solubility and modulates pharmacokinetic behavior.
Properties
IUPAC Name |
methyl 4-(2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S/c1-26-22(25)15-10-8-14(9-11-15)21-24-18(16-5-2-3-6-19(16)27-21)13-17(23-24)20-7-4-12-28-20/h2-12,18,21H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWODMUHSIJBPDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=CS4)C5=CC=CC=C5O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-[2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, supported by relevant data tables and case studies.
Chemical Structure and Synthesis
The molecular formula of this compound is with a molecular weight of approximately 390.10 g/mol. The synthesis typically involves the cyclization of appropriate precursors under controlled conditions, often utilizing solvents like dimethylformamide (DMF) and bases such as potassium carbonate to facilitate the reaction .
Antimicrobial Properties
Research indicates that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance:
Anticancer Potential
The mechanism of action for anticancer activity appears to involve the inhibition of specific enzymes associated with cell proliferation. Compounds in this class may interact with serine proteases through acylation mechanisms, leading to reduced tumor growth in vitro .
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : Binding to active sites on target enzymes may modulate their activity.
- Receptor Interaction : Potential binding to receptors involved in cell signaling pathways could influence cellular responses.
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds:
-
Study on Antimicrobial Activity :
Concentration (ppm) % Inhibition (S. rolfsii) 1000 52.3 500 60.3 250 79.6 125 90.0 - Study on Anticancer Properties :
Comparison with Similar Compounds
Structural Analogues with Thienyl/Furyl Substituents
Compounds with thienyl or furyl groups on the pyrazolo-benzoxazine core exhibit distinct reactivity and bioactivity due to heteroaromatic interactions.
Key Observations :
Analogs with Halogenated and Alkoxy Substituents
Halogenation and alkoxy groups influence electronic properties and binding affinities.
Key Observations :
- Alkoxy chains (e.g., heptyloxy in ) increase lipophilicity, whereas the methyl benzoate group balances solubility and membrane permeability.
Analogs with Bulky and Functionalized Groups
Steric effects from bulky substituents impact molecular conformation and target binding.
Key Observations :
- Bulky tert-butyl groups () may limit binding to narrow enzymatic pockets, whereas the target compound’s benzoate group offers flexibility.
- Naphthyl-substituted analogs () show enhanced aromatic interactions but reduced solubility compared to the target compound’s ester group.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
